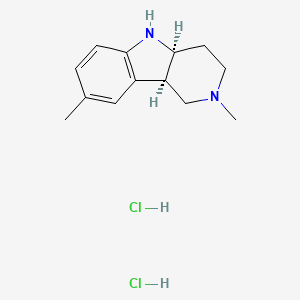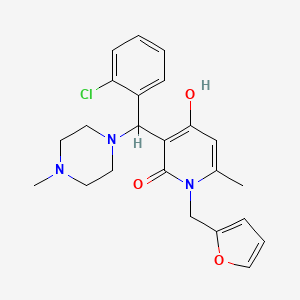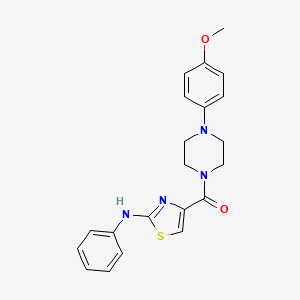
(4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is a complex organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiazole ring substituted with a phenylamino group, connected via a methanone linkage. The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
The primary target of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . The compound showed an acceptable pharmacokinetic profile, suggesting it could be a promising lead compound . .
Result of Action
Given its target, it is likely that the compound affects the function of alpha1-adrenergic receptors and the associated physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone typically involves multiple steps:
-
Formation of the Piperazine Derivative
Starting Material: 4-Methoxyphenylamine.
Reaction: The amine is reacted with piperazine in the presence of a suitable catalyst and solvent, often under reflux conditions.
Product: 4-(4-Methoxyphenyl)piperazine.
-
Synthesis of the Thiazole Derivative
Starting Material: 2-Aminothiazole.
Reaction: The thiazole is reacted with phenyl isothiocyanate to form 2-(phenylamino)thiazole.
Conditions: Typically carried out in an inert atmosphere with a base such as triethylamine.
-
Coupling Reaction
Reactants: 4-(4-Methoxyphenyl)piperazine and 2-(phenylamino)thiazole.
Reaction: The two intermediates are coupled using a coupling agent like carbonyldiimidazole (CDI) or a similar reagent.
Conditions: The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Automated Synthesis: Using robotic systems to handle multiple reaction steps.
Purification: Employing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidized derivatives, potentially altering the methoxy group to a hydroxyl or carbonyl group.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduced forms, possibly converting the methanone linkage to a methylene group.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted derivatives, where functional groups on the aromatic rings are replaced.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and dimethyl sulfoxide (DMSO) are frequently used.
Catalysts: Acid or base catalysts, depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or under reflux conditions.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Biology
Receptor Binding Studies: Investigated for its ability to bind to various biological receptors, including adrenergic and serotonin receptors.
Enzyme Inhibition: Studied as a potential inhibitor for specific enzymes.
Medicine
Drug Development: Explored as a candidate for developing new therapeutic agents, particularly for neurological and cardiovascular disorders.
Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Investigated for use in agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a piperazine ring.
Naftopidil: Used for treating benign prostatic hyperplasia, also containing a piperazine moiety.
Urapidil: An antihypertensive agent with a similar structural framework.
Uniqueness
Structural Features: The combination of a methoxyphenyl group and a phenylamino thiazole ring connected via a methanone linkage is unique, providing distinct pharmacological properties.
Receptor Affinity: Exhibits high affinity for specific receptors, making it a promising candidate for targeted therapies.
This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-27-18-9-7-17(8-10-18)24-11-13-25(14-12-24)20(26)19-15-28-21(23-19)22-16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSKTKQHWGMQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
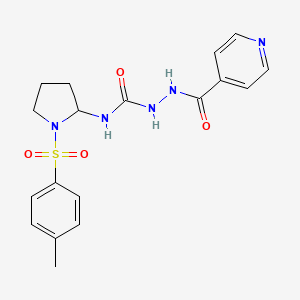
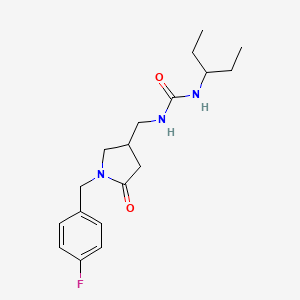
![4-{[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2589371.png)
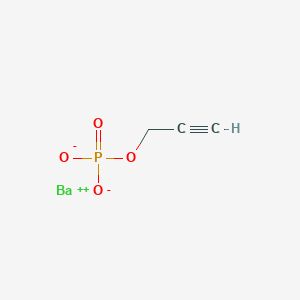
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2589375.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2589376.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2589377.png)
![butyl 4-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate](/img/structure/B2589378.png)
![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2589380.png)
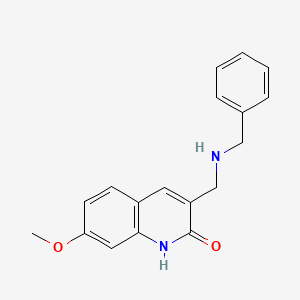
![Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B2589382.png)
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)
